molecular formula C8H15NO B190140 4-Propylpiperidin-2-one CAS No. 179683-96-6

4-Propylpiperidin-2-one

Cat. No. B190140
M. Wt: 141.21 g/mol
InChI Key: FBGVKIFVRVXJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propylpiperidin-2-one, also known as 4-PP, is a chemical compound with a molecular formula of C10H19NO. It is a precursor in the synthesis of various pharmaceutical compounds, including the antipsychotic drug risperidone. The synthesis of 4-PP is of great interest to the scientific community due to its role in the production of important drugs.

Mechanism Of Action

The mechanism of action of 4-Propylpiperidin-2-one is not well understood. However, studies have shown that it acts as a dopamine D2 receptor antagonist, which is the same mechanism of action as risperidone. This suggests that 4-Propylpiperidin-2-one may have similar therapeutic effects as risperidone.

Biochemical And Physiological Effects

Studies have shown that 4-Propylpiperidin-2-one has a low toxicity profile and is well tolerated in animal models. It has been shown to have anticonvulsant and analgesic effects, as well as the ability to reduce locomotor activity in rats. In addition, 4-Propylpiperidin-2-one has been shown to have a positive effect on learning and memory in mice.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Propylpiperidin-2-one in lab experiments include its low toxicity profile, well-established synthesis method, and potential applications in the pharmaceutical industry. However, limitations include its limited solubility in water and the need for specialized equipment to handle the chemical.

Future Directions

There are several future directions for research on 4-Propylpiperidin-2-one. One area of interest is the development of new drugs based on the anticonvulsant and analgesic properties of 4-Propylpiperidin-2-one. In addition, further studies are needed to better understand the mechanism of action of 4-Propylpiperidin-2-one and its potential therapeutic applications. Finally, the development of more efficient synthesis methods for 4-Propylpiperidin-2-one could have significant implications for the pharmaceutical industry.

Synthesis Methods

The synthesis of 4-Propylpiperidin-2-one involves the reaction of propylamine with acetylacetone in the presence of hydrochloric acid. The resulting product is then subjected to a catalytic hydrogenation reaction to yield 4-Propylpiperidin-2-one. This method has been widely used in the pharmaceutical industry to produce 4-Propylpiperidin-2-one in large quantities. However, alternative methods, such as the use of palladium catalysts, have been developed to improve the efficiency of the synthesis process.

Scientific Research Applications

4-Propylpiperidin-2-one has been extensively studied for its potential applications in the pharmaceutical industry. It is a key intermediate in the synthesis of risperidone, an antipsychotic drug used to treat schizophrenia and bipolar disorder. In addition, 4-Propylpiperidin-2-one has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.

properties

CAS RN

179683-96-6

Product Name

4-Propylpiperidin-2-one

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-propylpiperidin-2-one

InChI

InChI=1S/C8H15NO/c1-2-3-7-4-5-9-8(10)6-7/h7H,2-6H2,1H3,(H,9,10)

InChI Key

FBGVKIFVRVXJAO-UHFFFAOYSA-N

SMILES

CCCC1CCNC(=O)C1

Canonical SMILES

CCCC1CCNC(=O)C1

Origin of Product

United States

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